Cas no 2549022-37-7 (N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide)
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- AKOS040729917
- N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
- F6788-7988
- 2549022-37-7
- N-[[1-(5-Bromo-2-pyrimidinyl)-3-azetidinyl]methyl]-N-methylcyclopropanesulfonamide
-
- Inchi: 1S/C12H17BrN4O2S/c1-16(20(18,19)11-2-3-11)6-9-7-17(8-9)12-14-4-10(13)5-15-12/h4-5,9,11H,2-3,6-8H2,1H3
- InChI Key: OXNHZUZYGMQOIW-UHFFFAOYSA-N
- SMILES: C1(S(N(CC2CN(C3=NC=C(Br)C=N3)C2)C)(=O)=O)CC1
Computed Properties
- Exact Mass: 360.02556g/mol
- Monoisotopic Mass: 360.02556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Density: 1.67±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 517.4±60.0 °C(Predicted)
- pka: 2.44±0.42(Predicted)
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6788-7988-2μmol |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-5μmol |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-10μmol |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-20μmol |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-1mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-2mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-3mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-4mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-5mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6788-7988-10mg |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide |
2549022-37-7 | 10mg |
$118.5 | 2023-09-07 |
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Comprehensive Overview of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS No. 2549022-37-7)
The compound N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (CAS No. 2549022-37-7) represents a sophisticated small molecule with significant potential in medicinal chemistry and drug discovery. This sulfonamide derivative features a unique structural framework combining a 5-bromopyrimidine core, an azetidine ring, and a cyclopropanesulfonamide moiety. Such multi-functional architectures are increasingly sought after in the design of kinase inhibitors and GPCR-targeting therapeutics, aligning with current trends in precision medicine development.
Recent advances in heterocyclic chemistry have highlighted the importance of brominated pyrimidines as versatile intermediates for Suzuki-Miyaura cross-coupling reactions. The presence of the 5-bromo substituent in this molecule makes it particularly valuable for structure-activity relationship (SAR) studies, enabling medicinal chemists to explore diverse biaryl modifications. This characteristic responds to growing industry demands for protecting-group-free synthetic routes and late-stage functionalization strategies that dominate contemporary pharmaceutical research.
The azetidine scaffold incorporated in this compound addresses several modern drug design challenges, including metabolic stability improvement and three-dimensional character enhancement. As the pharmaceutical industry shifts toward sp3-rich molecules to escape flatland chemistry, this structural element positions the compound as a valuable lead optimization candidate. Computational studies suggest the constrained azetidine ring may contribute to improved target selectivity - a critical parameter in developing next-generation therapeutics with reduced off-target effects.
From a physicochemical perspective, the cyclopropanesulfonamide group offers balanced lipophilicity modulation, potentially enhancing blood-brain barrier penetration while maintaining acceptable aqueous solubility. This dual property makes the compound interesting for CNS drug discovery programs, particularly in areas like neurodegenerative disease research where molecular property optimization remains challenging. The methylcyclopropane configuration may also confer metabolic resistance to oxidative degradation, addressing a common PK/PD challenge in small molecule development.
The synthesis of CAS 2549022-37-7 likely involves sequential N-alkylation and sulfonamide formation steps, with careful control of regioselectivity during the azetidine functionalization. Process chemists are particularly interested in such multi-step sequences that demonstrate efficient atom economy while avoiding chromatographic purification - key considerations for scale-up feasibility in industrial settings. Recent literature suggests growing adoption of flow chemistry approaches for similar N-heterocycle constructions, potentially offering safer handling of reactive intermediates.
In biological evaluation contexts, preliminary data suggests this class of compounds may interact with protein-protein interaction interfaces, an emerging frontier in drug target space. The three-dimensional geometry imparted by the azetidine-cyclopropane combination could enable disruption of allosteric binding pockets that traditional flat inhibitors cannot access. Such mechanisms align with current interests in undruggable target modulation and covalent inhibitor design strategies that dominate recent ACS medicinal chemistry publications.
From an intellectual property perspective, the structural novelty of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide presents opportunities for patent landscaping in several therapeutic areas. The compound's composition of matter claims could support development programs in oncology, inflammation, or CNS disorders, depending on subsequent biological screening results. Pharmaceutical analysts note increasing merger and acquisition activity around companies possessing such privileged structures with demonstrated lead-like properties.
Quality control considerations for CAS 2549022-37-7 would typically involve HPLC purity assessment, residual solvent analysis, and confirmation of stereochemical integrity where applicable. The pharmaceutical industry's growing emphasis on continuous manufacturing has driven development of robust process analytical technology (PAT) methods for similar compounds, ensuring consistent critical quality attributes throughout development phases. These aspects are particularly relevant given increasing regulatory expectations for genotoxic impurity control in nitrogen-rich heterocycles.
Environmental and green chemistry aspects of this compound's synthesis warrant consideration, particularly regarding bromine atom incorporation and subsequent waste stream management. Recent ACS Green Chemistry Institute initiatives have highlighted the importance of halogen efficiency in medicinal chemistry, prompting development of catalytic bromination methods that could be applied to precursors of this molecule. Such approaches align with broader industry commitments to sustainable molecular design and green metrics improvement.
In conclusion, N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide exemplifies modern fragment-based drug design principles through its strategic combination of pharmacophoric elements. The compound's multi-parameter optimization potential makes it a compelling subject for both academic research and industrial development programs targeting challenging biological pathways. As the field progresses toward computationally-driven molecular design, such carefully engineered structures will likely play increasingly important roles in addressing unmet medical needs through rational drug discovery approaches.
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